RO-11-7330 free base
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Overview
Description
RO-11-7330 free base is a chemical compound with the molecular formula C20H16F3NS. It is known for its bioactive properties and has been studied for various applications in scientific research .
Preparation Methods
The preparation of RO-11-7330 free base involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, 2 mg of the compound can be dissolved in 50 μL of DMSO to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods may vary, but they typically involve similar solvent-based techniques to ensure the purity and stability of the compound.
Chemical Reactions Analysis
RO-11-7330 free base undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RO-11-7330 free base has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of RO-11-7330 free base involves its interaction with specific molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
RO-11-7330 free base can be compared with other similar compounds, such as:
RO-11-7330 hydrochloride: This compound is a hydrochloride salt form of RO-11-7330 and has similar bioactive properties.
RO-11-7330 acetate: This compound is an acetate salt form of RO-11-7330 and is used in similar research applications.
The uniqueness of this compound lies in its specific molecular structure and the resulting bioactive properties, which may differ from those of its salt forms .
Properties
CAS No. |
64301-64-0 |
---|---|
Molecular Formula |
C20H17ClF3NS |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(trifluoromethyl)benzo[b][1]benzothiepin-5-yl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C20H16F3NS.ClH/c1-24(2)11-5-7-14-12-15-6-3-4-8-18(15)25-19-10-9-16(13-17(14)19)20(21,22)23;/h3-4,6,8-10,12-13H,11H2,1-2H3;1H |
InChI Key |
BQBNBRJUYDCLIP-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Canonical SMILES |
CN(C)CC#CC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO-11-7330; RO-117330; RO11-7330. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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